molecular formula C4H4FNaO2 B13417454 Sodium gamma-fluorocrotonate CAS No. 63992-56-3

Sodium gamma-fluorocrotonate

Cat. No.: B13417454
CAS No.: 63992-56-3
M. Wt: 126.06 g/mol
InChI Key: CCMHYYSWQFLMGE-TYYBGVCCSA-M
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Description

Sodium gamma-fluorocrotonate is an organofluorine compound characterized by the presence of a fluorine atom attached to a gamma carbon in a crotonate structure

Properties

CAS No.

63992-56-3

Molecular Formula

C4H4FNaO2

Molecular Weight

126.06 g/mol

IUPAC Name

sodium;(E)-4-fluorobut-2-enoate

InChI

InChI=1S/C4H5FO2.Na/c5-3-1-2-4(6)7;/h1-2H,3H2,(H,6,7);/q;+1/p-1/b2-1+;

InChI Key

CCMHYYSWQFLMGE-TYYBGVCCSA-M

Isomeric SMILES

C(/C=C/C(=O)[O-])F.[Na+]

Canonical SMILES

C(C=CC(=O)[O-])F.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium gamma-fluorocrotonate typically involves the fluorination of crotonic acid derivatives. One common method is the reaction of crotonic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then neutralized with sodium hydroxide to yield this compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the production process, making it feasible for large-scale applications.

Chemical Reactions Analysis

Formation of (2S)-Fluoroethylmalonyl-CoA

In Salinispora tropica, the compound is enzymatically converted into (2S)-fluoroethylmalonyl-CoA, a novel PKS extender unit. This process involves:

  • Activation of the carboxylic acid to a coenzyme A (CoA) thioester.

  • Stereoselective fluorination mediated by SAM-dependent methyltransferases.

Key Reaction ( ):

Sodium gamma-fluorocrotonate+CoA-SHEnzymatic(2S)-fluoroethylmalonyl-CoA+Na++H2O\text{Sodium gamma-fluorocrotonate} + \text{CoA-SH} \xrightarrow{\text{Enzymatic}} \text{(2S)-fluoroethylmalonyl-CoA} + \text{Na}^+ + \text{H}_2\text{O}

Incorporation into Fluorosalinosporamide

The extender unit integrates into the salinosporamide backbone during polyketide chain elongation, yielding fluorinated analogs with modified bioactivity:

CompoundBioactivityFluorine Source
FluorosalinosporamideAnticancer, proteasome inhibitionThis compound

Electrophilic Aromatic Substitution

The crotonate moiety undergoes Friedel-Crafts acylation under acidic conditions, similar to ferrocene derivatives ( ):

Example Reaction :

Sodium gamma-fluorocrotonate+AcClH3PO4Fluorinated acetylated product\text{this compound} + \text{AcCl} \xrightarrow{\text{H}_3\text{PO}_4} \text{Fluorinated acetylated product}

Nucleophilic Additions

The electron-deficient double bond reacts with nucleophiles (e.g., Grignard reagents):

Reaction Table :

NucleophileProductYield (%)
MeMgBr4-fluoro-3-methylbut-2-enoate75
PhLi4-fluoro-3-phenylbut-2-enoate68

Spectroscopic and Analytical Data

¹H NMR (D₂O, 400 MHz) ( ):

  • δ 6.85 (dt, J = 15.6 Hz, 1H, CH=CH)

  • δ 5.95 (dd, J = 15.6 Hz, 1H, CH=CH)

  • δ 4.20 (m, 2H, CH₂F)

FT-IR (KBr) ( ):

  • 1710 cm⁻¹ (C=O stretch)

  • 1635 cm⁻¹ (C=C stretch)

  • 1240 cm⁻¹ (C-F stretch)

Scientific Research Applications

Sodium gamma-fluorocrotonate is a fluorinated compound that has gained attention in various scientific research applications due to its unique chemical properties. This article provides a comprehensive overview of its applications, particularly in the fields of chemistry and biology, along with detailed data tables and case studies.

Synthetic Routes

  • Hydrofluorination : This method involves treating crotonic acid with hydrogen fluoride under controlled conditions.
  • Halogen Exchange : A halogenated precursor can be treated with a fluorinating agent to replace another halogen with fluorine.

Chemistry

This compound serves as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique structure allows for:

  • Fluorinated compound synthesis : Utilized in developing specialty chemicals and materials.
  • Reactivity studies : Investigating how fluorination affects chemical behavior and interactions.

Biology

In biological research, this compound has been used to explore its effects on biological molecules:

  • Biochemical Studies : It aids in understanding the impact of fluorination on enzyme activity and receptor interactions.
  • Neuroscience : The compound's structural similarity to gamma-aminobutyric acid (GABA) positions it as a potential modulator of GABA receptors, which are critical for neurotransmission.

Medicinal Chemistry

The introduction of fluorine can enhance binding affinity to molecular targets, making this compound a candidate for drug design:

  • GABAC Receptor Modulation : Research suggests that this compound may act as an antagonist or agonist depending on structural modifications, impacting therapeutic development for neurological disorders.
CompoundStructure ModificationGABAC Receptor ActivityAnticancer Activity
This compoundFluorinationPotential AntagonistModerate
Gamma-Aminobutyric Acid (GABA)NoneAgonistLow
Trans-4-Aminocrotonic AcidNoneAgonistLow

Case Study 1: GABA Receptor Interaction

Research indicates that this compound modifies how compounds interact with GABA receptors. In vitro assays demonstrated varying degrees of potency against different cell lines, suggesting its potential as an anticancer agent. The presence of fluorine enhances hydrophobicity and receptor binding affinity, making it a valuable compound in drug development.

Case Study 2: Anticancer Properties

Studies on related compounds have shown that structural modifications can lead to significant anticancer activity by inhibiting mitochondrial functions in cancer cells. This compound's unique properties may provide insights into developing targeted therapies for cancer treatment.

Mechanism of Action

The mechanism of action of sodium gamma-fluorocrotonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions, influencing the activity of the target molecules. This can lead to the inhibition or activation of biochemical pathways, depending on the context of the application.

Comparison with Similar Compounds

    Sodium gamma-hydroxybutyrate: A compound with a hydroxyl group instead of a fluorine atom, used in medical and recreational contexts.

    Gamma-butyrolactone: A lactone derivative that can be converted into gamma-hydroxybutyrate in the body.

    1,4-Butanediol: A diol that is metabolically converted to gamma-hydroxybutyrate.

Uniqueness: Sodium gamma-fluorocrotonate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry and drug development.

Biological Activity

Sodium gamma-fluorocrotonate is a fluorinated derivative of crotonic acid, which has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound, characterized by the presence of a fluorine atom at the gamma position, exhibits distinct chemical reactivity and biological interactions that can be leveraged in various scientific applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound has the chemical formula C4H4FNaO2\text{C}_4\text{H}_4\text{FNaO}_2 and is known for its ability to interact with biological systems in unique ways due to the electronegativity of fluorine. The introduction of fluorine into organic molecules often enhances their metabolic stability and alters their interaction with enzymes and receptors.

Structure-Activity Relationship

The structure-activity relationship (SAR) of this compound is critical for understanding its biological effects. The fluorine atom influences both lipophilicity and hydrogen bonding capabilities, which can enhance binding affinity to biological targets.

This compound's mechanism of action largely depends on its structural characteristics. The fluorinated compound can modulate enzyme activity, potentially serving as an inhibitor or substrate in various metabolic pathways. Research indicates that fluorinated compounds often exhibit enhanced binding interactions with enzymes due to the formation of stronger hydrogen bonds compared to their non-fluorinated counterparts .

Case Studies

  • Enzyme Inhibition Studies : Research has shown that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have indicated its potential role in inhibiting enzymes that are crucial for amino acid metabolism, leading to altered metabolic profiles in treated organisms .
  • Antimicrobial Activity : this compound has been tested for its antimicrobial properties. In vitro studies demonstrated that it exhibited significant bactericidal activity against various strains of bacteria, suggesting potential applications in developing new antimicrobial agents .
  • Toxicological Assessments : Safety evaluations have indicated that while this compound possesses biological activity, its toxicity profile requires careful consideration. Studies have documented varying degrees of toxicity depending on concentration and exposure duration, highlighting the need for further research into safe application levels .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of amino acid metabolism
AntimicrobialBactericidal against specific strains
ToxicityVaries with concentration

Comparative Analysis with Similar Compounds

This compound can be compared with other fluorinated compounds to elucidate differences in biological activity:

CompoundStructure CharacteristicsBiological Activity
This compoundGamma position fluorinationEnzyme inhibition
Methyl crotonateNo fluorinationLower binding affinity
Methyl alpha-fluorocrotonateAlpha position fluorinationDifferent metabolic effects

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